molecular formula C10H10N4OS B7725690 6-(2-aminophenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one

6-(2-aminophenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one

Cat. No.: B7725690
M. Wt: 234.28 g/mol
InChI Key: DZMXAKSUCUWJAU-UHFFFAOYSA-N
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Description

6-(2-aminophenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one is a heterocyclic compound that features a triazine ring substituted with an aminophenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminophenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with methylthiosemicarbazide under acidic conditions to form the triazine ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures (around 80-100°C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(2-aminophenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

6-(2-aminophenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2-aminophenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-aminophenol: A precursor in the synthesis of various heterocyclic compounds.

    Quinoxalines: Another class of nitrogen-containing heterocycles with diverse biological activities.

    Benzoxazoles: Compounds with similar structural features and applications in medicinal chemistry.

Uniqueness

6-(2-aminophenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one is unique due to the presence of both an aminophenyl group and a methylsulfanyl group on the triazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(2-aminophenyl)-3-methylsulfanyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-16-10-12-9(15)8(13-14-10)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMXAKSUCUWJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C(=NN1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)C(=NN1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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